2-Vinyl-4-quinazolinol

Vue d'ensemble

Description

2-Vinyl-4-quinazolinol is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Vinyl-4-quinazolinol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with cinnamoyl chloride under alkaline conditions, leading to the formation of 2-styryl-4(3H)-quinazolinone, which can be further modified to obtain this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The vinyl group at position 2 undergoes nucleophilic additions due to its electron-deficient nature. For example:

-

Michael Addition : Reacts with amines or thiols in the presence of trifluoroacetic acid (TFA) to form substituted dihydroquinazolines .

-

Cycloadditions : Participates in [4+2] Diels-Alder reactions with dienes, forming bicyclic adducts.

Key Reaction Conditions :

| Reagent | Catalyst | Solvent | Yield (%) | Product |

|---|---|---|---|---|

| Ethylenediamine | TFA | CH₃CN | 78 | Dihydroquinazoline adduct |

| Cyclopentadiene | None | Toluene | 65 | Bicyclic derivative |

Condensation Reactions

The hydroxyl group at position 4 facilitates condensation with carbonyl-containing substrates:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under microwave irradiation to yield imine-linked derivatives .

-

Heterocyclization : Condenses with substituted anthranilic acids to form fused quinazoline systems (e.g., pyrido[2,3-b]quinazolines) .

Example Pathway :

-

2-Vinyl-4-quinazolinol + Benzaldehyde → Schiff base intermediate (via dehydration).

-

Intramolecular cyclization → Tricyclic quinazoline derivative (85% yield, CH₃CN, DMAP) .

Oxidation and Reduction

-

Vinyl Group Oxidation : Ozonolysis cleaves the vinyl group to generate a ketone intermediate, which further reacts to form 4-quinazolinone derivatives .

-

Hydroxyl Group Oxidation : Using KMnO₄ in acidic conditions converts the hydroxyl group to a ketone, yielding 2-vinyl-4-quinazolinone .

Selectivity Note : Oxidation of the vinyl group predominates over hydroxyl oxidation under mild conditions .

Alkylation and Arylation

-

N-Alkylation : The N3 position undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF, producing 3-alkyl-2-vinyl-4-quinazolinolium salts .

-

C4 Functionalization : Ullmann coupling with aryl iodides introduces aryl groups at position 4 (CuI, K₂CO₃, DMSO, 70–85% yield) .

Reactivity Comparison :

| Position | Reactivity (Relative Rate) | Preferred Reagents |

|---|---|---|

| N3 | High | Alkyl halides, DMAP |

| C4 | Moderate | Aryl iodides, Cu catalysts |

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

-

Anticancer Agents : 2-Styrylquinazolinone analogs inhibit EGFR with IC₅₀ values of 15.88–23.05 µM .

-

Antioxidants : 2-(2,3-Dihydroxyphenyl) derivatives show ABTS radical scavenging activity (EC₅₀ = 12.5 µM) .

Structure-Activity Insights :

-

Electron-withdrawing groups at C2 improve kinase inhibition .

-

Ortho-dihydroxy substitution on aryl rings enhances metal-chelating and antioxidant properties .

Synthetic Methodologies

Key advancements in synthesis include:

-

One-Pot DMAP-Catalyzed Cyclization : Combines 2-aminobenzamides and aldehydes in CH₃CN (94% yield) .

-

Microwave-Assisted Functionalization : Reduces reaction times from 12 h to 30 min for glycoside conjugates .

Optimized Protocol :

Applications De Recherche Scientifique

Structure-Activity Relationship (SAR)

Research indicates that modifications on the quinazoline scaffold can significantly influence its potency against cancer cell lines. For instance, derivatives with various substitutions at the 4-position have demonstrated improved inhibitory effects on EGFR and VEGFR activities, with some compounds exhibiting IC50 values in the nanomolar range .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of 2-vinyl-4-quinazolinol against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.5 | |

| This compound | PC3 | 0.7 | |

| Derivative A | HCT116 | 0.3 | |

| Derivative B | A549 | 0.4 |

These results indicate that this compound and its derivatives possess significant anticancer activity, making them promising candidates for further development.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its targets (EGFR and VEGFR). These studies reveal that the compound stabilizes critical regions in the active sites of these receptors, enhancing its inhibitory effects .

Broader Pharmacological Applications

Beyond cancer treatment, quinazolines like this compound have shown potential in other therapeutic areas:

Antiviral Activity

Quinazolines have been investigated for their antiviral properties, particularly against HIV and other viral infections. The structural features of this compound may contribute to its efficacy in inhibiting viral replication .

Antibacterial Properties

Some derivatives of quinazolines exhibit antibacterial activity against various strains of bacteria, suggesting that compounds like this compound could also be explored for their potential use in treating bacterial infections .

Mécanisme D'action

The mechanism of action of 2-Vinyl-4-quinazolinol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, certain quinazoline derivatives inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation .

Comparaison Avec Des Composés Similaires

2-Quinazolinone: Lacks the vinyl group but shares the quinazoline core structure.

4-Quinazolinone: Similar core structure but different substitution pattern.

2-Styryl-4(3H)-quinazolinone: A direct precursor in the synthesis of 2-Vinyl-4-quinazolinol

Uniqueness: this compound is unique due to the presence of both a vinyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives .

Activité Biologique

2-Vinyl-4-quinazolinol is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets, including receptors and enzymes involved in cancer, inflammation, and infectious diseases. This article focuses on the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

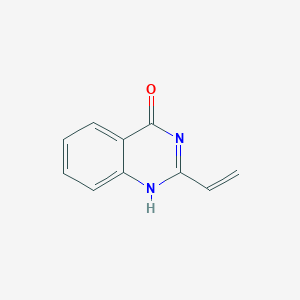

This compound has the following chemical structure:

- Molecular Formula : C10H8N2O

- Molecular Weight : 172.18 g/mol

The compound features a vinyl group at the 2-position and a hydroxyl group at the 4-position of the quinazoline ring, which contributes to its reactivity and biological activity.

Anticancer Activity

Quinazoline derivatives, including this compound, have shown promising anticancer properties. They act primarily as inhibitors of key signaling pathways involved in tumor growth and metastasis.

-

Mechanism of Action :

- Tyrosine Kinase Inhibition : Quinazolines inhibit various receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are critical in cancer cell proliferation. For example, modifications on the quinazoline scaffold enhance binding affinity to these targets, leading to reduced cancer cell viability .

- Cell Cycle Arrest : Studies indicate that this compound can induce G1 phase arrest in cancer cells, thereby inhibiting cell division .

-

Case Studies :

- A study demonstrated that derivatives of quinazolinones exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

- In vitro assays showed that this compound effectively inhibited growth in breast (MCF7) and prostate (PC3) cancer cell lines with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties.

- Mechanism of Action :

- Case Studies :

Structure-Activity Relationship (SAR)

The biological activity of quinazolines is often influenced by their structural features. Key findings include:

| Compound Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups at C6/C7 | Increased antiproliferative activity |

| Hydroxyl group at C4 | Enhanced binding to target proteins |

| Vinyl substitution at C2 | Improved bioavailability |

Propriétés

IUPAC Name |

2-ethenyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHFWHQHIKFOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396625 | |

| Record name | 2-VINYL-4-QUINAZOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91634-12-7 | |

| Record name | 2-VINYL-4-QUINAZOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethenyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.